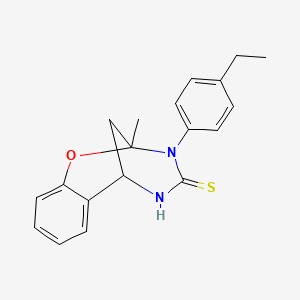
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Research by Choi and Jung (2004) explored the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units. These polymers exhibited enhanced thermal stability and excellent solubility, with glass transition temperatures between 225 and 285°C. Their amorphous nature and layered structures suggest potential applications in high-performance materials requiring thermal resistance and solubility in various solvents (Choi & Jung, 2004).
New Antiarrhythmic Agents
Hankovszky et al. (1986) synthesized N-(ω-aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, demonstrating their activity against aconitine-induced arrhythmia. This indicates the potential pharmacological relevance of structurally related carboxamide compounds in developing new therapeutic agents for arrhythmias (Hankovszky, Hideg, Bódi, & Frank, 1986).
Polyimides for Advanced Materials
Yang and Lin (1995) discussed the syntheses and properties of aromatic polyamides and polyimides based on bis[4-(4-aminophenoxy)phenyl]phthalimidine. These materials were noted for their excellent solubility in polar solvents and high thermal stability, making them suitable for the creation of transparent and flexible films for electronic and aerospace applications (Yang & Lin, 1995).
Derivatives of Pyrimidines and Purines
Harnden, Jarvest, and Parratt (1992) prepared pyrrolidin-1-yl derivatives of pyrimidines and purines as analogues of 2′,3′-dideoxynucleotides. This work underlines the importance of such derivatives in nucleoside and nucleotide analog research, potentially impacting antiviral and anticancer drug development (Harnden, Jarvest, & Parratt, 1992).
Novel Polyimides for High-Performance Applications
Wang et al. (2006) synthesized novel polyimides from pyridine-bridged aromatic dianhydride and various diamines. These polyimides demonstrated outstanding mechanical properties, thermal stability, and solubility in aprotic solvents, indicating potential uses in high-performance engineering and electronics (Wang et al., 2006).
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-13(16-10-3-6-21(19,20)8-10)11-7-12(15-9-14-11)17-4-1-2-5-17/h7,9-10H,1-6,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGNTRBCITLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)
![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)

![8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2355744.png)
![2-Chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-N-(2-methylpropyl)propanamide](/img/structure/B2355745.png)



![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)